molecular formula C10H8N4S B13890800 4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile

4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile

Cat. No.: B13890800
M. Wt: 216.26 g/mol
InChI Key: KDYGOEYMVUSJSJ-UHFFFAOYSA-N
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Description

4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile is a heterocyclic compound that contains a triazole ring fused with a benzonitrile moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-5-sulfanylidene-1H-1,2,4-triazole with benzonitrile derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile. The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This binding can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit the growth of cancer cells by interfering with cell division or inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8N4S

Molecular Weight

216.26 g/mol

IUPAC Name

4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)benzonitrile

InChI

InChI=1S/C10H8N4S/c1-14-9(12-13-10(14)15)8-4-2-7(6-11)3-5-8/h2-5H,1H3,(H,13,15)

InChI Key

KDYGOEYMVUSJSJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)C#N

Origin of Product

United States

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